molecular formula C12H17NO2 B3371155 Benzyl 5-aminopentanoate CAS No. 63649-13-8

Benzyl 5-aminopentanoate

Cat. No.: B3371155
CAS No.: 63649-13-8
M. Wt: 207.27 g/mol
InChI Key: ISJBOPRRDLXXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-aminopentanoate is a chemical compound with the molecular formula C12H17NO2 It is an ester derivative of 5-aminopentanoic acid, where the carboxyl group is esterified with a benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

  • Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
  • Reduction can produce benzyl alcohol or 5-aminopentanol.
  • Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research has explored its potential as a prodrug, where it can be metabolized to release active therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of benzyl 5-aminopentanoate involves its hydrolysis to release 5-aminopentanoic acid and benzyl alcohol. The 5-aminopentanoic acid can act as a weak agonist of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system. The benzyl alcohol component can be further metabolized or utilized in various biochemical pathways.

Comparison with Similar Compounds

    Benzyl 4-aminobutanoate: Similar structure but with a shorter carbon chain.

    Benzyl 6-aminocaproate: Similar structure but with a longer carbon chain.

    Ethyl 5-aminopentanoate: Similar ester but with an ethyl group instead of a benzyl group.

Uniqueness: Benzyl 5-aminopentanoate is unique due to its specific ester linkage and the presence of both an amino group and a benzyl group

Properties

IUPAC Name

benzyl 5-aminopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBOPRRDLXXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427181
Record name benzyl 5-aminovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63649-13-8
Record name benzyl 5-aminovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzyl N-Boc-5-aminovalerate (4 g) thus obtained in TFA (50 ml) was stirred at room temperature for 20 minutes. After the TFA was removed in vacuo, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added. The separated ethyl acetate layer was dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford 2.7 g of benzyl 5-aminovalerate.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-aminopentanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-aminopentanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 5-aminopentanoate
Reactant of Route 4
Reactant of Route 4
Benzyl 5-aminopentanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 5-aminopentanoate
Reactant of Route 6
Reactant of Route 6
Benzyl 5-aminopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.